Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-5-4-8-6-12(8,9)7-14/h7-9H,4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXTYPBBWDBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1(C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate involves several steps. One common method includes the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl carbamate moiety can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane derivatives: These compounds have similar bicyclic structures but differ in the functional groups attached to the ring system.
Tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate moiety but have different core structures.
The uniqueness of this compound lies in its combination of a formyl group and a bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- CAS Number : 2170372-33-3
The biological activity of this compound can be attributed to its structural features, which may influence various biochemical pathways:
- Enzyme Inhibition : Initial studies suggest that this compound may interact with specific enzymes, potentially inhibiting their activity. For instance, carbamate derivatives have been shown to inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori .
- Cytotoxicity : Similar compounds have demonstrated selective cytotoxicity against tumor cells while sparing normal cells. This characteristic is vital for developing anticancer agents .
Biological Activity Overview
Study 1: Cytotoxicity Assessment
In a study examining various 3-formylchromone derivatives, including similar bicyclic structures, it was found that some exhibited significant cytotoxic effects against multiple human tumor cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could share similar properties .
Study 2: Anti-H. pylori Efficacy
Another research effort focused on the anti-H. pylori activity of derivatives related to the bicyclic structure of this compound. The results indicated that certain compounds could effectively inhibit H. pylori growth, with implications for treating gastrointestinal infections .
Study 3: Urease Inhibition
Urease inhibitors are critical in managing conditions related to H. pylori infections and kidney stones. Compounds with similar structural motifs to this compound have shown promising urease inhibitory activity, providing a potential therapeutic avenue for further exploration .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-purity Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate?
- Methodological Answer : The synthesis typically involves protecting the bicyclo[3.1.0]hexane amine with a tert-butyl carbamate group via Boc-anhydride in the presence of a base (e.g., DMAP or TEA). The formyl group is introduced selectively using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity, validated by HPLC .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm stereochemistry using NOESY NMR to resolve bicyclic ring conformations .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Look for the tert-butyl singlet at δ ~1.4 ppm (9H) and the formyl proton as a sharp singlet at δ ~8.1 ppm. The bicyclo[3.1.0]hexane protons appear as complex multiplet signals between δ 1.8–2.5 ppm .
- FT-IR : Confirm the carbamate C=O stretch at ~1690–1720 cm⁻¹ and formyl C=O at ~1710 cm⁻¹ .
- HRMS : Exact mass (C₁₃H₂₀N₂O₃) requires m/z 252.1474 [M+H]⁺; deviations >2 ppm suggest impurities .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : The tert-butyl carbamate group is stable at room temperature in inert atmospheres but hydrolyzes under acidic conditions (e.g., TFA/DCM). Store at –20°C in anhydrous DMSO or acetonitrile to prevent formyl group hydration. Regular stability checks via HPLC are recommended .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the bicyclo[3.1.0]hexane core?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is critical. Refinement of anisotropic displacement parameters and validation with the IUCr checkCIF tool ensure accuracy. For example, the bicyclo[3.1.0]hexane ring typically adopts a puckered conformation with C1–C2–C3–C4 torsion angles of 15–25° .
Q. What computational approaches predict the compound’s interaction with enzyme targets (e.g., topoisomerases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID: 1KLM). The formyl group may form hydrogen bonds with Arg364, while the bicyclo[3.1.0]hexane enhances hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD >2 Å suggests conformational flexibility .
Q. How do researchers address contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Studies : Use IC₅₀ values from MTT assays in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7). Normalize to controls (DMSO) and validate with Western blotting for target proteins (e.g., p53).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to rule out rapid degradation as a cause of variability .
Q. What strategies optimize the removal of the tert-butyl carbamate protecting group without damaging the bicyclic core?
- Methodological Answer : Use 50% TFA in DCM (0°C, 2 hr) for Boc deprotection. Avoid prolonged exposure to prevent formyl group oxidation. Confirm completion via loss of the tert-butyl NMR signal and LC-MS detection of the free amine (m/z 152.0943 [M+H]⁺) .
Key Challenges & Solutions
- Low Synthetic Yield : Optimize reaction time (12–16 hr) and Boc-anhydride stoichiometry (1.2 eq) to minimize side products .
- Stereochemical Ambiguity : Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/IPA) to separate enantiomers .
- Bioactivity Variability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to standardize metabolic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
